molecular formula C11H16N2O3 B2876125 Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate CAS No. 1795463-71-6

Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate

Cat. No.: B2876125
CAS No.: 1795463-71-6
M. Wt: 224.26
InChI Key: IZGKYYLIPXKSTL-UHFFFAOYSA-N
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Description

Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate is an organic compound with a complex structure that includes a cyclopropane ring, a carbamoyl group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts like rhodium or copper.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with isocyanates or carbamoyl chlorides under basic conditions.

    Addition of the Cyanomethyl Group: The cyanomethyl group can be added through nucleophilic substitution reactions, using cyanomethyl halides and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbamoyl group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanomethyl group, where various nucleophiles can replace the cyanide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions depending on the desired product.

Major Products Formed

    Oxidation: Oxo derivatives of the carbamoyl group.

    Reduction: Amines or other reduced forms of the cyanomethyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate can be used as a building block for more complex molecules

Biology

In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its potential as a pharmacophore makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the carbamoyl and cyanomethyl groups suggests possible interactions with biological targets, making it a candidate for the development of new drugs.

Industry

In the materials science industry, this compound could be used in the synthesis of novel polymers or as a precursor for materials with specific properties, such as high strength or unique electronic characteristics.

Mechanism of Action

The mechanism of action of Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopropane ring is known for its strain, which can make the compound more reactive and capable of forming covalent bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(cyanomethyl)(ethyl)carbamoyl]cyclopropane-1-carboxylate
  • Methyl 1-[(cyanomethyl)(methyl)carbamoyl]cyclopropane-1-carboxylate
  • Methyl 1-[(cyanomethyl)(butyl)carbamoyl]cyclopropane-1-carboxylate

Uniqueness

Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate is unique due to the specific combination of functional groups and the length of the propyl chain. This combination can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with shorter or longer alkyl chains.

Conclusion

This compound is a compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject for further study and development.

Properties

IUPAC Name

methyl 1-[cyanomethyl(propyl)carbamoyl]cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-7-13(8-6-12)9(14)11(4-5-11)10(15)16-2/h3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGKYYLIPXKSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1(CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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